molecular formula C12H12N2O3 B1298779 (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid CAS No. 28081-53-0

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Cat. No.: B1298779
CAS No.: 28081-53-0
M. Wt: 232.23 g/mol
InChI Key: MRTHOHUPDKXDPL-UHFFFAOYSA-N
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Description

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is a chemical compound with a molecular formula of C13H14N2O3. This compound is characterized by its phthalazinone core structure, which is a bicyclic system containing a phthalazine ring fused with a ketone group. The presence of an acetic acid moiety attached to the phthalazinone core adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and acetic acid moiety can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3-ethyl-4-oxophthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-14-12(17)9-6-4-3-5-8(9)10(13-14)7-11(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTHOHUPDKXDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230588
Record name 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-53-0
Record name 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28081-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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